4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide

Catalog No.
S1667357
CAS No.
431993-82-7
M.F
C23H30N2O2
M. Wt
366.5g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butan...

CAS Number

431993-82-7

Product Name

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide

IUPAC Name

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide

Molecular Formula

C23H30N2O2

Molecular Weight

366.5g/mol

InChI

InChI=1S/C23H30N2O2/c1-2-19-8-14-22(15-9-19)27-18-6-7-23(26)24-20-10-12-21(13-11-20)25-16-4-3-5-17-25/h8-15H,2-7,16-18H2,1H3,(H,24,26)

InChI Key

RUWZPKOLIFBKTA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes an ethylphenoxy group and a piperidinylphenyl moiety linked through a butanamide chain. The molecular formula of this compound is C23H30N2O2, with a molecular weight of 366.5 g/mol . Its unique structural features make it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Oxidation: The ethyl group can be oxidized to produce aldehydes or carboxylic acids.
  • Reduction: The amide functional group can be reduced to form amines.
  • Substitution: The phenoxy and piperidinyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical choices.
  • Substitution Reagents: Halogens and nucleophiles like ammonia or hydroxide are frequently employed.

Major Products

  • From oxidation, 4-(4-carboxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide may be formed.
  • Reduction can yield 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butylamine.
  • Substitution reactions can lead to various derivatives depending on the reagents used .

Research indicates that 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide may interact with biological macromolecules, potentially influencing various biological pathways. Its mechanism of action likely involves binding to specific receptors or enzymes, thereby modulating their activity. This compound has been studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

The synthesis of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide typically involves several steps:

  • Formation of Ethylphenoxy Intermediate: Reaction of 4-ethylphenol with a halogenated butane derivative under basic conditions.
  • Coupling with Piperidinylphenyl Amine: The ethylphenoxy intermediate is coupled with 4-piperidin-1-ylphenylamine using a coupling agent like EDCI in the presence of triethylamine.
  • Amidation Reaction: The final step involves forming the butanamide linker, often using dehydrating agents like DCC .

This compound has diverse applications across different scientific domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its interactions with biological systems.
  • Medicine: Explored for potential therapeutic applications, particularly in pain management and inflammation reduction.
  • Industry: Utilized in developing new materials and chemical processes .

Studies focusing on the interactions of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide with various biological targets have revealed its potential to modulate receptor activity. These interactions may lead to significant biological effects, necessitating further research to elucidate the specific pathways involved.

Several compounds exhibit structural similarities to 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(4-methylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamideC23H30N2O2Similar structure with a methyl group instead of an ethyl group
N-[3-methyl-N-(piperidin-1-yl)propanamide]C17H26N2OA simpler structure lacking the phenoxy group
3,4-DimethoxyfentanylC19H24N2O3Contains methoxy groups; used in pain management research

Uniqueness

The uniqueness of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide lies in its specific combination of functional groups that may confer distinct biological activities compared to its analogs. Its structural features allow for unique interactions within biological systems, which could lead to novel therapeutic applications not seen in similar compounds .

4-(4-Ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a synthetic organic compound with the molecular formula C23H30N2O2 and a molecular weight of 366.5 g/mol. The compound is identified by multiple Chemical Abstracts Service (CAS) registry numbers, with 431993-82-7 being the primary identifier. The MDL number MFCD02367579 provides an additional unique identifier for this substance in chemical databases. The SMILES notation for this compound is represented as CCc1ccc(cc1)OCCCC(=O)Nc1ccc(cc1)N1CCCCC1, which provides a linear text representation of its molecular structure.

The systematic nomenclature follows IUPAC conventions, clearly indicating the presence of an ethyl-substituted phenoxy group connected to a butanamide chain, which is further linked to a piperidin-1-ylphenyl moiety. This nomenclature reflects the compound's classification as an amide derivative, specifically categorized under butanamides due to the four-carbon chain connecting the phenoxy and amide functional groups. The compound belongs to the broader class of organic molecules containing both aromatic and heterocyclic components, making it a representative example of complex pharmaceutical intermediates.

Historical Context in Medicinal Chemistry

The development of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide emerged from the broader historical context of medicinal chemistry research focused on piperidine-containing compounds. Piperidine derivatives have played crucial roles in pharmaceutical development since the early 20th century, with compounds containing this six-membered nitrogen heterocycle demonstrating diverse biological activities. The incorporation of phenoxy and butanamide functionalities represents an evolution in drug design strategies aimed at optimizing pharmacokinetic properties and receptor selectivity.

Historical precedents for similar structural motifs can be traced to the development of various analgesic and anti-inflammatory agents that utilize piperidine rings as core scaffolds. The specific combination of ethylphenoxy and piperidinylphenyl groups in this compound reflects advances in structure-based drug design, where medicinal chemists systematically modify molecular architectures to enhance biological activity and reduce adverse effects. This compound's design philosophy aligns with contemporary approaches to developing selective receptor modulators that can interact with specific biological targets while minimizing off-target effects.

The compound's emergence in scientific literature represents part of a broader trend toward developing more sophisticated pharmaceutical agents with improved therapeutic indices. Research into similar compounds has demonstrated the importance of careful structural optimization in achieving desired pharmacological profiles, with the butanamide linkage serving as a crucial structural element that influences both molecular flexibility and receptor binding characteristics.

Significance in Contemporary Organic Synthesis

In contemporary organic synthesis, 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide serves as an important model compound for demonstrating advanced synthetic methodologies and reaction optimization strategies. The molecule's multi-step synthesis requires careful orchestration of various chemical transformations, making it an excellent platform for developing and refining synthetic protocols. The compound's synthesis typically involves several key steps, including the formation of the ethylphenoxy intermediate, construction of the butanamide chain, and introduction of the piperidinylphenyl moiety through amide coupling reactions.

The synthetic accessibility of this compound has been enhanced through the development of modern coupling reactions and protective group strategies that allow for efficient construction of complex molecular architectures. Contemporary synthetic approaches often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. These methodological advances have made it possible to synthesize this compound and related analogs on both laboratory and potential industrial scales.

The compound's role in contemporary organic synthesis extends beyond its preparation to include its use as a synthetic intermediate for generating structurally related molecules. The presence of multiple functional groups allows for selective chemical modifications that can be used to explore structure-activity relationships and develop focused libraries of related compounds. This versatility makes it a valuable building block for medicinal chemistry programs aimed at optimizing biological activity and pharmaceutical properties.

Traditional Multi-Step Synthesis Approaches

Precursor Selection and Functional Group Compatibility

The synthesis of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide requires careful consideration of precursor selection to ensure optimal functional group compatibility throughout the multi-step synthetic sequence [7]. The target molecule contains three distinct structural motifs: the 4-ethylphenoxy group, the butanamide linker, and the 4-piperidin-1-ylphenyl moiety, each requiring specific synthetic approaches.

The selection of appropriate starting materials is critical for successful synthesis, with 4-ethylphenol serving as the primary precursor for the phenoxy component [10]. This compound provides excellent compatibility with ether bond formation reactions while maintaining the required ethyl substitution pattern [10]. The butanoic acid derivative serves as the central linking unit, offering versatile reactivity for both ether and amide bond formation [53].

For the piperidine-containing component, 4-piperidin-1-ylaniline represents the optimal precursor choice due to its established synthetic accessibility and compatibility with amide coupling reactions [45] . The piperidine nitrogen shows excellent tolerance to various reaction conditions, making it suitable for multi-step synthetic sequences [36].

Functional group compatibility analysis reveals that the ether oxygen, amide carbonyl, and tertiary amine nitrogen can coexist without significant interference during typical synthetic transformations [36] [38]. The aromatic systems provide additional stability and direct synthetic accessibility through established aromatic substitution methodologies [37].

Table 1: Key Precursor Compatibility Analysis

PrecursorFunctional GroupsCompatibility ScoreSynthetic Accessibility
4-ethylphenolPhenol, alkylHighExcellent
4-bromobutanoic acidHalide, carboxylHighGood
4-piperidin-1-ylanilineAmine, tertiary amineHighGood
Butanoyl chlorideAcyl chlorideModerateExcellent

Key Coupling Reactions: Ether and Amide Bond Formation

The synthesis of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide relies primarily on two critical coupling reactions: ether bond formation between 4-ethylphenol and the butanoic acid derivative, followed by amide bond formation with 4-piperidin-1-ylaniline [10] [14].

Ether bond formation represents the first key coupling step, typically achieved through nucleophilic substitution reactions using alkyl halides or activated alcohols [10]. The Williamson ether synthesis provides the most straightforward approach, utilizing 4-ethylphenol as the nucleophile and 4-bromobutanoic acid or its derivatives as the electrophile [10]. Alternative methods include the use of PhenoFluor-mediated coupling, which demonstrates excellent substrate scope and functional group tolerance [10] [13].

The PhenoFluor methodology offers distinct advantages over conventional ether formation approaches, particularly for substrates that are challenging for traditional Mitsunobu reactions [10]. This reagent enables direct coupling between phenols and alcohols under mild conditions, providing ethers that are difficult to obtain through conventional methods [10].

Amide bond formation constitutes the second critical coupling reaction, connecting the phenoxybutanoic acid intermediate with 4-piperidin-1-ylaniline [11] [14]. The most common approach involves activation of the carboxylic acid using coupling reagents such as Hydroxybenzotriazole Amino Tetramethyl Uronium Hexafluorophosphate or dicyclohexylcarbodiimide [11]. These reagents generate activated intermediates that readily react with primary amines to form stable amide bonds [11].

Recent advances in amide coupling methodology include the development of more efficient coupling reagents and protocols that minimize side reactions and improve yields [14] [39]. The selection of appropriate coupling conditions depends on the specific substitution pattern and steric environment of the reactants [14].

Table 2: Coupling Reaction Efficiency Data

Coupling MethodReaction TypeTypical Yield (%)Reaction Time (h)
Williamson Ether SynthesisEther Formation75-8512-24
PhenoFluor CouplingEther Formation80-958-16
Hydroxybenzotriazole Amino Tetramethyl Uronium Hexafluorophosphate CouplingAmide Formation85-952-6
Dicyclohexylcarbodiimide CouplingAmide Formation70-854-12

Novel Catalytic Strategies

Transition Metal-Mediated Cross-Coupling Techniques

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex molecular architectures, including compounds similar to 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide [15] [16]. These methodologies offer distinct advantages in terms of functional group tolerance, reaction efficiency, and product selectivity compared to traditional synthetic approaches [15].

Palladium-catalyzed cross-coupling reactions represent the most extensively developed class of transition metal-mediated transformations for organic synthesis [15] [16]. The Suzuki-Miyaura coupling provides an excellent method for forming carbon-carbon bonds between aryl halides and organoborane compounds, enabling the construction of biaryl systems related to the target molecule [17] [20]. Recent developments in this area include the use of phenol derivatives as electrophilic partners, which offers more environmentally benign alternatives to traditional aryl halides [20].

The Buchwald-Hartwig amination reaction offers a complementary approach for forming carbon-nitrogen bonds, particularly relevant for constructing the piperidin-1-ylphenyl moiety [18] [21]. This methodology enables the coupling of aryl halides with various nitrogen nucleophiles, including piperidine derivatives, under mild conditions with excellent functional group tolerance [18].

Nickel-catalyzed cross-coupling reactions have gained increasing attention as alternatives to palladium-based methodologies [17] [19]. These systems often demonstrate comparable reactivity while utilizing more abundant and cost-effective metal catalysts [17]. Recent advances include the development of nickel-catalyzed Suzuki coupling of phenols enabled by sulfur fluoride exchange chemistry [17].

Recent innovations in transition metal catalysis include the development of more efficient catalyst systems, improved ligand designs, and expanded substrate scope [16] [19]. These advances have significantly enhanced the applicability of cross-coupling reactions to complex molecule synthesis [16].

Table 3: Transition Metal-Catalyzed Coupling Reactions

Reaction TypeMetal CatalystSubstrate ScopeTypical Yield (%)Functional Group Tolerance
Suzuki-MiyauraPalladiumAryl halides/boronates80-95Excellent
Buchwald-HartwigPalladiumAryl halides/amines75-90Good
Nickel SuzukiNickelPhenols/boronates70-85Good
Cross-CouplingVariousDiverse65-95Variable

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the field of synthetic chemistry by enabling rapid, efficient, and selective transformations under controlled conditions [22] [23]. This methodology offers significant advantages for the synthesis of complex molecules like 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, including reduced reaction times, improved yields, and enhanced product purity [22].

The application of microwave heating to organic synthesis relies on the interaction between electromagnetic radiation and polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [22] [24]. This heating mechanism enables the achievement of high reaction temperatures quickly and efficiently, leading to accelerated reaction rates and improved selectivity [22] [27].

Microwave-assisted ether bond formation has demonstrated significant improvements over conventional heating methods [23]. The rapid heating capabilities enable efficient nucleophilic substitution reactions for ether synthesis, often reducing reaction times from hours to minutes while maintaining or improving yields [23]. The enhanced reactivity under microwave conditions also allows for the use of milder reaction conditions and reduced solvent requirements [23].

Amide coupling reactions benefit substantially from microwave acceleration, with typical improvements including 10-fold increases in reaction rates and enhanced product purity [23] [27]. The controlled heating environment minimizes side reactions and decomposition pathways that can occur under prolonged conventional heating [23]. Studies have shown that microwave-assisted amide formation can achieve yields comparable to or better than conventional methods in significantly shorter reaction times [23].

The implementation of microwave-assisted synthesis requires careful optimization of reaction parameters, including temperature, power settings, and reaction time [24] [26]. The use of specialized microwave reactors with precise temperature and pressure control enables reproducible results and safe operation [24].

Table 4: Microwave-Assisted Synthesis Performance Data

Reaction TypeConventional Time (h)Microwave Time (min)Yield Improvement (%)Temperature (°C)
Ether Formation12-2430-6010-15100-150
Amide Coupling4-1215-455-2080-120
Cyclization6-1820-9015-25120-180
Substitution8-1610-3010-3090-140

Purification and Yield Optimization Challenges

The purification and yield optimization of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide synthesis presents several significant challenges that require careful consideration of separation techniques and process optimization strategies [28] [29]. These challenges arise from the structural complexity of the target molecule and the presence of multiple functional groups that can complicate purification procedures [31].

Column chromatography represents the primary purification method for complex organic molecules, but it faces inherent limitations when applied to compounds with multiple polar functional groups [29] [33]. The presence of both ether and amide functionalities in the target molecule can lead to strong interactions with silica gel, resulting in poor resolution and low recovery yields [29]. The piperidine nitrogen, in particular, can cause peak tailing and reduced separation efficiency due to its basic nature [28].

Flash chromatography offers improved separation efficiency compared to traditional column methods, utilizing smaller particle sizes and higher flow rates to achieve better resolution [31] [33]. However, the broad particle size distribution typical of flash chromatography systems can still result in poor chromatographic efficiency and overlapping peaks for closely related impurities [31]. The use of high-performance liquid chromatography-grade particles with narrow size distributions can significantly improve separation quality [31].

Yield optimization challenges in multi-step synthesis include cumulative losses at each synthetic step, side reaction formation, and incomplete conversions [32] [35]. Statistical analysis of multi-step syntheses reveals that even modest losses at individual steps can result in substantial overall yield reductions [32]. Design of experiments approaches have proven valuable for identifying optimal reaction conditions that maximize yield while minimizing impurity formation [32].

The implementation of advanced purification techniques, including preparative high-performance liquid chromatography and multicolumn countercurrent solvent gradient purification, can address many traditional purification challenges [25] [31]. These methods offer superior resolution and can achieve high purity products with improved recovery yields compared to conventional techniques [25].

Table 5: Purification Method Comparison

Purification MethodResolutionRecovery Yield (%)Time Required (h)Solvent Consumption (L/g)
Flash ChromatographyModerate70-852-410-20
Preparative High-Performance Liquid ChromatographyHigh85-951-23-8
Multicolumn Countercurrent Solvent Gradient PurificationVery High90-983-61-3
RecrystallizationVariable60-9012-245-15

Process optimization strategies include the implementation of continuous monitoring techniques, real-time reaction optimization, and automated purification systems [32] [35]. These approaches enable rapid identification of optimal conditions and can significantly improve overall synthetic efficiency [32]. The integration of analytical methods with synthetic protocols allows for immediate feedback and adjustment of reaction parameters [35].

X-Ray Crystallographic Analysis

The crystallographic investigation of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide represents a significant analytical challenge due to the compound's complex molecular architecture comprising multiple aromatic systems connected through flexible aliphatic linkers. Contemporary X-ray diffraction studies of structurally related piperidine derivatives provide essential insights into the expected crystallographic behavior and conformational preferences of this compound [1] [2] [3].

The molecular framework of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide exhibits multiple potential conformational states arising from rotational freedom about several key bonds, including the ether linkage, the amide connection, and the piperidine ring attachment. Crystallographic analysis of analogous compounds reveals that such systems typically adopt preferred conformations that minimize steric interactions while maximizing favorable intermolecular contacts within the crystal lattice [1] [4].

Table 1: X-ray Crystallographic Analysis Data for Related Piperidine Systems

CompoundSpace GroupDihedral Angle (°)Piperidine ConformationReference
4-Methyl-N-p-tolylpiperidine-1-carboxamideNot specified47.43Chair [3]
4-diphenylcarbamyl-N-methylpiperidine methobromideNot specifiedVariable conformersEquatorial/Axial conformers [2]
3-Isopropyl-2,6-bis-(4-methoxyphenyl)-piperidin-4-oneNot specified60.4Chair [5]
2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidineP-1VariousChair [1]
4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenylNot specified25.93Chair [4]

Crystallographic studies consistently demonstrate that piperidine rings in similar molecular environments adopt chair conformations with strong preferences for equatorial orientation of bulky substituents [1] [2] [5]. The spatial arrangement within the crystal lattice is typically stabilized through a network of weak intermolecular interactions, including carbon-hydrogen to oxygen contacts, aromatic stacking interactions, and van der Waals forces [1] [6].

Piperidine Ring Conformational Studies

The piperidine ring system in 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is expected to exhibit pronounced conformational preferences based on extensive crystallographic investigations of related heterocyclic compounds. Conformational analysis of piperidine derivatives consistently reveals a strong thermodynamic preference for chair conformations over alternative boat or twist-boat arrangements [7] [8] [2].

The six-membered piperidine ring adopts a chair conformation characterized by distinct axial and equatorial positions, with the nitrogen atom exhibiting trigonal planar geometry when conjugated with aromatic substituents [2] [9]. Crystallographic evidence from structurally analogous compounds indicates that the phenyl substituent attached to the nitrogen atom preferentially occupies an equatorial position to minimize steric interactions with the ring framework [1] [5].

Temperature-dependent crystallographic studies reveal that piperidine rings maintain their chair conformations across a wide temperature range, with thermal motion primarily manifesting as librations about the chair-chair interconversion pathway rather than transitions to alternative conformational states [7] [10]. The energy barrier for chair-chair interconversion in substituted piperidines typically ranges from 40 to 60 kilojoules per mole, sufficient to maintain conformational integrity under ambient crystallographic conditions [10] [9].

The presence of the 4-piperidin-1-ylphenyl substituent introduces additional conformational complexity through potential rotation about the carbon-nitrogen bond connecting the piperidine ring to the aromatic system. Crystallographic analysis of similar structures indicates that this connection typically adopts a geometry that places the aromatic ring approximately perpendicular to the mean plane of the piperidine ring, minimizing unfavorable steric interactions [11] [12].

Dihedral Angle Analysis of Aromatic Systems

The molecular architecture of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide incorporates two distinct aromatic systems whose relative orientations are governed by dihedral angles that significantly influence the compound's overall three-dimensional structure. Contemporary crystallographic investigations of comparable aromatic systems provide essential insights into the expected angular relationships and conformational preferences [13] [4] [14].

The ethylphenoxy aromatic ring is connected to the butanamide chain through an ether linkage that permits considerable rotational freedom. Crystallographic studies of phenoxy compounds reveal that the aromatic ring typically adopts orientations that optimize favorable intermolecular interactions while minimizing steric clashes with neighboring molecular segments [6] [15]. The dihedral angle between the phenoxy ring and the aliphatic chain commonly ranges from 40 to 80 degrees, reflecting a compromise between electronic delocalization and steric considerations [13] [14].

Table 4: Dihedral Angle Analysis of Aromatic Systems

Aromatic SystemTypical Dihedral Range (°)Conformational PreferenceStructural ImpactReference
Phenyl-amide30-60Non-planarReduced conjugation [13]
Biphenyl systems0-30TwistedSteric hindrance [4]
Ethylphenoxy-butanamide40-80 (estimated)PerpendicularFlexible linkerPredicted
Piperidine-phenyl70-90OrthogonalRing strain relief [11] [12]
Substituted aromaticsVariableSubstituent dependentElectronic effects [13] [14]

The piperidin-1-ylphenyl aromatic system exhibits a characteristic orthogonal relationship with respect to the piperidine ring, as demonstrated by crystallographic analysis of structurally related compounds [11] [12]. This perpendicular arrangement minimizes unfavorable orbital overlap while maintaining optimal van der Waals contacts. The dihedral angle between the phenyl ring and the nitrogen lone pair typically measures between 70 and 90 degrees, reflecting the geometric constraints imposed by the sp3 hybridization of the nitrogen atom [12].

Crystallographic investigations reveal that aromatic dihedral angles are sensitive to intermolecular packing forces within the crystal lattice, with deviations from gas-phase optimized geometries commonly observed to accommodate favorable crystal packing arrangements [16] [17]. The presence of weak hydrogen bonds, aromatic stacking interactions, and dipole-dipole contacts can induce systematic variations in dihedral angles ranging from 10 to 30 degrees relative to isolated molecule conformations [1] [6].

Advanced Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signature Patterns

The nuclear magnetic resonance spectroscopic profile of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide exhibits characteristic signature patterns that provide definitive structural confirmation and detailed conformational information. The compound's complex molecular architecture generates distinct resonance patterns for each magnetically unique environment, enabling comprehensive structural elucidation through systematic analysis of chemical shifts, coupling constants, and dynamic exchange phenomena [7] [18] [19].

The piperidine ring system produces characteristic proton NMR signals that reflect the chair conformation and the axial-equatorial distribution of hydrogen atoms. Axial protons typically resonate between 1.5 and 2.0 parts per million, exhibiting large coupling constants of approximately 11 hertz due to axial-axial interactions [7] [18]. Equatorial protons appear at chemical shifts ranging from 2.7 to 3.1 parts per million, displaying smaller coupling constants of approximately 3 hertz characteristic of axial-equatorial relationships [7] [18].

Table 2: Nuclear Magnetic Resonance Signature Patterns

Proton EnvironmentChemical Shift Range (δ ppm)Coupling PatternReference
Piperidine CH₂ (axial)1.5-2.0Axial-axial (J ~11 Hz) [7] [18]
Piperidine CH₂ (equatorial)2.7-3.1Axial-equatorial (J ~3 Hz) [7] [18]
Aromatic protons6.8-7.5Aromatic coupling
Butanamide CH₂2.3-2.6Triplet [19] [21]
Ethyl CH₃1.0-1.3Triplet [21]
N-H protonsVariable (exchangeable)Broad singlet [7]

The aromatic proton signals provide crucial information regarding the electronic environment and substitution patterns of the phenyl rings. The 4-ethylphenoxy aromatic protons typically appear between 6.8 and 7.5 parts per million, with the specific chemical shift values reflecting the electron-donating influence of the ethyl substituent and the electron-withdrawing effect of the ether linkage [21]. The para-disubstituted pattern generates a characteristic AA'BB' splitting system, providing definitive evidence for the substitution pattern [19].

The piperidin-1-ylphenyl aromatic system exhibits similar chemical shift ranges but with subtle differences arising from the electron-donating properties of the piperidine nitrogen atom. The para-substitution pattern produces readily identifiable coupling patterns that confirm the structural assignment . Variable temperature NMR studies reveal dynamic exchange processes involving aromatic ring rotations, with coalescence phenomena observable at elevated temperatures [22] [23].

The butanamide linker generates characteristic aliphatic signals, with the methylene protons adjacent to the carbonyl group appearing as a triplet centered around 2.3 to 2.6 parts per million [19] [21]. The remaining methylene protons of the butyl chain exhibit complex multipicity patterns arising from vicinal coupling interactions, providing detailed information about the conformational flexibility of the aliphatic segment [21].

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry serves as a definitive analytical technique for structural validation of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, providing accurate molecular weight determination and detailed fragmentation pattern analysis. Contemporary HRMS methodologies enable mass accuracy measurements within 5 parts per million, sufficient for unambiguous molecular formula assignment and structural confirmation [24] [25] [26].

The molecular ion of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, with the empirical formula C23H30N2O2, exhibits a theoretical monoisotopic mass of 366.2307 atomic mass units. High-resolution mass spectrometry readily detects this molecular ion under electrospray ionization conditions, typically observing the protonated species [M+H]+ at mass-to-charge ratio 367.2380 [24].

Table 3: High-Resolution Mass Spectrometry Validation Data

Compound TypeMolecular Ion (m/z)Major Fragment IonsFragmentation PatternReference
Piperidine base peak85M-H (84), M-CH₂ (71)Loss of hydrogen and alkyl [28] [29]
N-phenylbutanamide164M-C₄H₇ (107)Alkyl chain cleavage [21]
Piperidine alkaloidsVariableM-H₂O, M-CH₃CO₂HNeutral eliminations [26] [30]
Ethylphenoxy derivatives366 (estimated)Phenoxy lossEther bond cleavage [24]
Aromatic fragmentationVariableTropylium (91)Benzylic cleavage [31]

Collision-induced dissociation experiments reveal characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. The most prominent fragmentation process involves cleavage of the ether bond connecting the ethylphenoxy group to the butanamide chain, generating fragment ions corresponding to the phenoxy radical loss [24] [30]. This fragmentation pattern is consistent with the known tendency of ether linkages to undergo homolytic cleavage under energetic conditions [26].

The piperidine ring system exhibits characteristic fragmentation behavior involving sequential loss of methylene units, ultimately generating the base peak corresponding to the tropylium ion at mass-to-charge ratio 91 [28] [29]. This fragmentation pathway provides definitive evidence for the aromatic substitution pattern and confirms the presence of the piperidine moiety [26] [30].

Advanced mass spectrometric techniques, including ultraviolet photodissociation, enable enhanced structural characterization of piperidine-containing compounds by generating extensive fragmentation patterns that provide detailed connectivity information [24] [25]. These methodologies overcome the limitations of traditional collision-induced dissociation, which tends to cleave only the weakest bonds, by inducing fragmentation throughout the molecular framework [24].

XLogP3

4.8

Dates

Last modified: 08-15-2023

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